molecular formula C17H34O3 B157004 Dicaprylyl carbonate CAS No. 1680-31-5

Dicaprylyl carbonate

Cat. No.: B157004
CAS No.: 1680-31-5
M. Wt: 286.4 g/mol
InChI Key: PKPOVTYZGGYDIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dioctyl carbonate, also known as carbonic acid dioctyl ester, is an organic compound with the molecular formula C17H34O3. It is a colorless, odorless liquid that is primarily used as a plasticizer and solvent in various industrial applications. Dioctyl carbonate is known for its excellent dermatological compatibility and is often used in cosmetic formulations as an emollient.

Biochemical Analysis

Biochemical Properties

Dicaprylyl carbonate plays a significant role in biochemical reactions primarily as an emollient and solvent. It interacts with various enzymes, proteins, and other biomolecules to enhance the absorption and efficacy of other ingredients in cosmetic formulations . For instance, it can dissolve crystalline UV filters and disperse pigments, making it particularly suitable for sun care products . The interactions between this compound and these biomolecules are mainly non-covalent, involving hydrophobic interactions and van der Waals forces .

Cellular Effects

This compound influences various cellular processes by conditioning the skin and hair, leaving them smoother and softer without making them greasy . It prevents the skin from drying out and is non-comedogenic, meaning it does not clog pores or cause acne . Additionally, this compound can protect hair from harsh weather and external pollutants by forming a protective layer . These effects are achieved through its interaction with the lipid bilayer of cell membranes, enhancing cell function and maintaining cellular integrity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its emollient properties, which involve binding interactions with the lipid components of cell membranes . This binding helps to maintain the fluidity and flexibility of the cell membrane, thereby enhancing the skin’s barrier function . This compound does not significantly alter gene expression or enzyme activity but rather supports the structural integrity of the skin and hair .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown stability over time, maintaining its emollient properties without significant degradation . Long-term studies have indicated that it continues to provide skin conditioning benefits without adverse effects . The stability of this compound ensures its consistent performance in cosmetic formulations over extended periods .

Dosage Effects in Animal Models

Studies on animal models have demonstrated that this compound is safe for use at various dosages . It is well-tolerated and does not cause significant toxic or adverse effects even at higher concentrations . It is recommended to conduct patch tests before full usage to ensure individual tolerance .

Metabolic Pathways

This compound is metabolized in the body through hydrolysis by esterases, resulting in the formation of carbonic acid and caprylyl alcohol . These metabolites are further processed through standard metabolic pathways, with carbonic acid being converted to carbon dioxide and water, and caprylyl alcohol undergoing oxidation to form caprylic acid . These metabolic processes do not significantly impact metabolic flux or metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed primarily through passive diffusion due to its lipophilic nature . It interacts with lipid transporters and binding proteins, facilitating its incorporation into cell membranes and lipid droplets . This distribution pattern ensures its effective localization and accumulation in the skin and hair .

Subcellular Localization

This compound is predominantly localized in the lipid bilayer of cell membranes and within lipid droplets in the cytoplasm . Its activity and function are influenced by its ability to integrate into these lipid structures, enhancing their stability and function . There are no specific targeting signals or post-translational modifications associated with this compound, as its localization is primarily driven by its lipophilic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dioctyl carbonate is typically synthesized through the transesterification reaction between dimethyl carbonate and 1-octanol. This reaction is catalyzed by a solid base catalyst such as potassium carbonate supported on gamma-alumina. The reaction conditions generally involve heating the mixture to around 120°C to achieve a high yield of dioctyl carbonate .

Industrial Production Methods: In industrial settings, the production of dioctyl carbonate involves the use of continuous reactors to maintain optimal reaction conditions and ensure consistent product quality. The process is designed to minimize by-products and maximize the efficiency of the transesterification reaction.

Chemical Reactions Analysis

Types of Reactions: Dioctyl carbonate primarily undergoes transesterification reactions. It can also participate in hydrolysis reactions under acidic or basic conditions, leading to the formation of carbonic acid and 1-octanol.

Common Reagents and Conditions:

    Transesterification: Dimethyl carbonate and 1-octanol in the presence of a solid base catalyst at elevated temperatures.

    Hydrolysis: Acidic or basic aqueous solutions at room temperature.

Major Products Formed:

    Transesterification: Dioctyl carbonate and methanol.

    Hydrolysis: Carbonic acid and 1-octanol.

Scientific Research Applications

Dioctyl carbonate has a wide range of applications in scientific research and industry:

    Chemistry: Used as a solvent and plasticizer in the synthesis of polymers and other organic compounds.

    Biology: Employed in the formulation of biocompatible materials and as a carrier for active pharmaceutical ingredients.

    Medicine: Utilized in the development of drug delivery systems due to its excellent solubility and compatibility with various drugs.

    Industry: Widely used in the production of cosmetics, lubricants, and coatings due to its emollient properties and stability.

Comparison with Similar Compounds

    Diethyl carbonate: Another dialkyl carbonate with similar solvent properties but lower molecular weight.

    Dimethyl carbonate: A smaller dialkyl carbonate used as a solvent and methylating agent.

    Dibutyl carbonate: Similar in structure but with shorter alkyl chains, leading to different physical properties.

Uniqueness: Dioctyl carbonate is unique due to its longer alkyl chains, which provide superior emollient properties and compatibility with a wide range of materials. This makes it particularly valuable in cosmetic and pharmaceutical applications where skin compatibility and solubility are crucial.

Properties

IUPAC Name

dioctyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34O3/c1-3-5-7-9-11-13-15-19-17(18)20-16-14-12-10-8-6-4-2/h3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKPOVTYZGGYDIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)OCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9075115
Record name Carbonic acid, dioctyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9075115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1680-31-5
Record name Dicaprylyl carbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1680-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dicaprylyl carbonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001680315
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbonic acid, dioctyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9075115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbonic acid, dioctyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DICAPRYLYL CARBONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/609A3V1SUA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

1-Bromooctane (48.28 g, 0.25 mole), dimethyl carbonate (90.0 g, 1.0 mole), tetra-n-butylphosphonium bromide (3.39 g, 0.01 mole) and N,N-dimethylformamide (200 ml) are heated to 115° C. for 24 hours. After work-up as described for Example 34, distillation gives 7.5 g (16 percent yield based on 1-bromooctane) of methyl 1-octyl carbonate and 4.4 g (12 percent yield based on 1-bromooctane) of di-1-octyl carbonate.
Quantity
48.28 g
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
3.39 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

1-Chlorooctane (37.17 g, 0.25 mole), dimethyl carbonate (90.0 g, 1.0 mole), tetra-n-butylphosphonium bromide (3.39 g, 0.01 mole) and N,N-dimethylformamide (200 ml) are heated to 115° C. for 24 hours. After work-up as described for Example 34, distillation gives 34.8 g (74 percent yield based on 1-chlorooctane) of methyl 1-octyl carbonate, b.p. 113° C.-114° C. (17 torr) and 1.9 g (5 percent yield based on n-octyl chloride) of di-1-octyl carbonate, b.p. 129° C.-130° C. (0.5 torr).
Quantity
37.17 g
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
3.39 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Dicaprylyl carbonate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Dicaprylyl carbonate
Reactant of Route 3
Reactant of Route 3
Dicaprylyl carbonate
Reactant of Route 4
Reactant of Route 4
Dicaprylyl carbonate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Dicaprylyl carbonate
Reactant of Route 6
Reactant of Route 6
Dicaprylyl carbonate
Customer
Q & A

Q1: What are the primary applications of Dicaprylyl carbonate in topical formulations?

A1: this compound is primarily used as an emollient, solvent, and skin conditioning agent in topical formulations like creams and lotions. [, ] It contributes to a smooth and pleasant feel upon application. Research has shown its potential to enhance the stability of benzoyl peroxide, a common ingredient in acne treatments, by maintaining moisture in the stratum corneum. [] Furthermore, it acts as a solvent in transparent sunscreen gels, contributing to their stability and aesthetic appeal. []

Q2: How does the molecular structure of this compound contribute to its properties?

A2: this compound is a diester of carbonic acid with two octyl (caprylyl) groups. Its non-polar structure makes it an excellent solvent for other non-polar substances, such as certain sunscreen agents and benzoyl peroxide. [, ] This non-polar nature also contributes to its emollient properties, allowing it to spread easily on the skin and impart a smooth feel.

Q3: Are there any studies on the use of this compound in drug delivery systems?

A3: While the provided research doesn't directly discuss this compound in complex drug delivery systems, a study investigated its use in formulating microemulsions. [] The research focused on a micro emulsion toning lotion incorporating pearl hydrolysate liposomes. While this doesn't directly translate to targeted drug delivery, it showcases the compound's potential in advanced formulation strategies.

Q4: Has this compound demonstrated any catalytic activity?

A4: The provided research doesn't delve into the catalytic properties of this compound. Its primary applications, as highlighted in the studies, are focused on its role as an emollient, solvent, and formulation component in cosmetics and topical pharmaceuticals. [, , , , ]

Q5: How does the presence of this compound affect the stability of emulsions?

A6: While this compound itself is not a traditional emulsifier, research indicates its potential to influence emulsion stability. One study demonstrated its use in a two-phase cosmetic preparation, where it contributed to shortening the separation speed of the phases after homogenization. [] Another study highlighted its role as a component of the oil phase in the creation of a stable Rose cream. []

Q6: Are there concerns regarding the environmental impact of this compound?

A6: The provided research papers do not offer specific details on the environmental impact or degradation pathways of this compound. Further research focusing on its ecotoxicological profile and potential mitigation strategies is needed to address these aspects.

Q7: Has this compound been investigated for use in nanotechnology applications?

A8: Yes, one study explored the use of this compound in stabilizing emulsions created with nanohybrid particulate emulsifiers. [] These emulsifiers, derived from a branched alternating copolymer, effectively stabilized emulsions with this compound and other oils. This highlights the compound's compatibility with nanotechnology-based formulation approaches.

Q8: What analytical methods are commonly employed to characterize and quantify this compound?

A8: While the provided studies don't explicitly detail specific analytical techniques for this compound, common methods for characterizing esters like this compound include gas chromatography (GC) and high-performance liquid chromatography (HPLC). These techniques allow for separation and quantification even in complex mixtures. Spectroscopic methods like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy can further confirm its identity and purity.

Q9: Does the research indicate any potential toxicity concerns regarding this compound?

A10: The research papers primarily focus on the formulation aspects and applications of this compound. While one study mentions its use in a children's anti-mosquito emulsion, implying a certain level of safety for this demographic, comprehensive toxicological data and long-term safety profiles are not explicitly discussed. [] Further investigation is necessary to provide a complete picture of its safety profile.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.